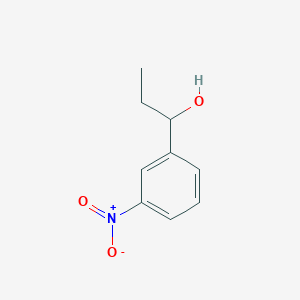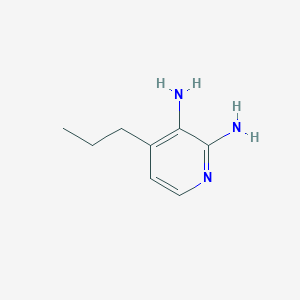![molecular formula C19H19N3 B162535 Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- CAS No. 125988-97-8](/img/structure/B162535.png)
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its potential in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular receptors.
生化学的および生理学的効果
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit bacterial and viral growth, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-. One potential direction is the investigation of its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development. Finally, the exploration of new synthetic methods for the preparation of this compound could lead to the development of more efficient and cost-effective routes for its production.
合成法
The synthesis of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- can be achieved through several methods. One of the most common methods involves the condensation reaction between an o-phenylenediamine and a ketone or aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the desired quinoxaline derivative.
科学的研究の応用
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been extensively studied for its potential in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
125988-97-8 |
|---|---|
製品名 |
Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- |
分子式 |
C19H19N3 |
分子量 |
289.4 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C19H19N3/c1-14-18(21-17-10-4-3-9-16(17)20-14)13-22-12-6-8-15-7-2-5-11-19(15)22/h2-5,7,9-11H,6,8,12-13H2,1H3 |
InChIキー |
XXPDMUZOMLZQPV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43 |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43 |
同義語 |
QUINOXALINE, 2-[(3,4-DIHYDRO-1(2H)-QUINOLINYL)METHYL]-3-METHYL- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




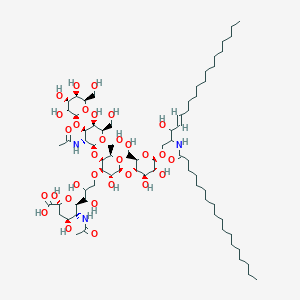
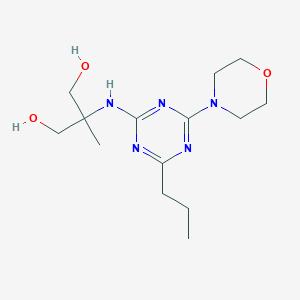
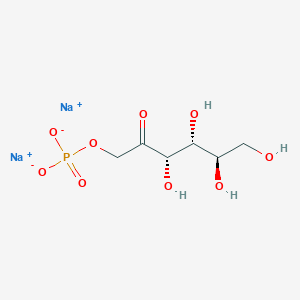
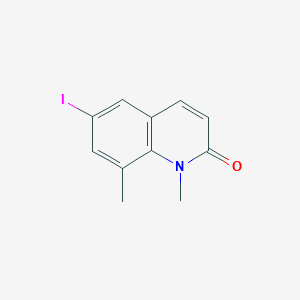
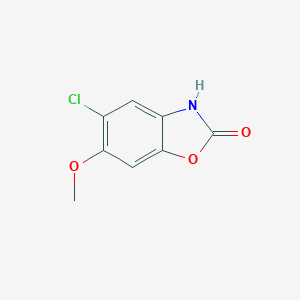
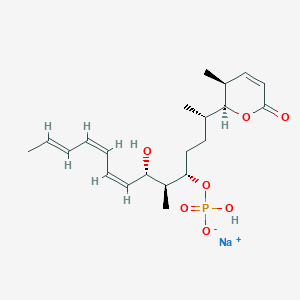
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
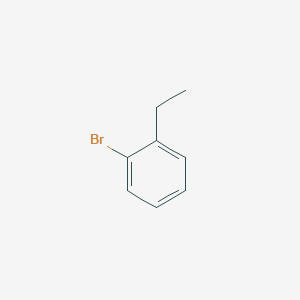
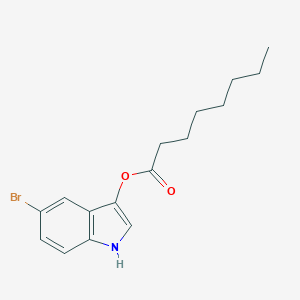
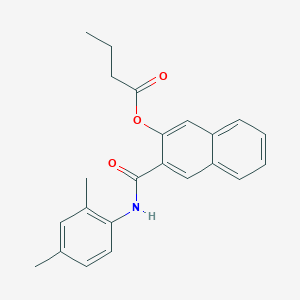
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
